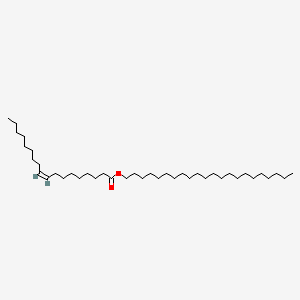

Behenyl oleate

Description

Properties

IUPAC Name |

docosyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H78O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h18,24H,3-17,19-23,25-39H2,1-2H3/b24-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPJNZCOIFUYNE-MOHJPFBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H78O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127566-70-5 | |

| Record name | Behenyl oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127566705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEHENYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I69QGA8780 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Behenyl Oleate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenyl oleate ((Z)-docosyl octadec-9-enoate) is a long-chain wax ester composed of behenyl alcohol and oleic acid. As a naturally occurring lipid, it is a component of the tear film lipid layer, where it contributes to ocular surface stability. Its unique physicochemical properties also make it a subject of interest in materials science and drug delivery systems. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound.

Chemical Structure and Identification

This compound is characterized by a long saturated fatty alcohol chain (behenyl, C22) esterified to an unsaturated fatty acid (oleic acid, C18:1). The presence of a cis-double bond in the oleic acid moiety introduces a kink in the molecular structure, influencing its packing and physical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (Z)-docosyl octadec-9-enoate[1] |

| Synonyms | Docosyl oleate, Oleic acid behenyl ester[2][3] |

| CAS Number | 127566-70-5[3] |

| Molecular Formula | C₄₀H₇₈O₂[3] |

| Molecular Weight | 591.05 g/mol [3] |

| InChI Key | QKPJNZCOIFUYNE-MOHJPFBDSA-N[3] |

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its long hydrocarbon chains and the ester functional group. It is a waxy solid at room temperature with a defined melting point.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid at room temperature[3] |

| Melting Point | Approximately 38 °C |

| Boiling Point | 621.7 °C at 760 mmHg |

| Density | 0.862 g/cm³ |

| Solubility | Insoluble in water. Soluble in non-polar organic solvents like chloroform and hexane. Limited solubility in polar solvents like ethanol and acetone. |

| Purity (Research Grade) | >99%[3] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of oleic acid with behenyl alcohol, catalyzed by a strong acid.[4]

Materials:

-

Oleic acid

-

Behenyl alcohol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine oleic acid (1 equivalent) and behenyl alcohol (1.2 equivalents).

-

Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 equivalents).

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.[4]

Characterization of this compound

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column.[5]

-

Mobile Phase: A gradient of acetonitrile and isopropanol is commonly used for the separation of wax esters.[5]

-

Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector at low wavelengths (around 205-210 nm).[6]

-

Sample Preparation: Dissolve the sample in a suitable organic solvent such as chloroform or a hexane/isopropanol mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃).[4]

-

¹H NMR:

-

¹³C NMR:

-

δ 173.9 ppm: Carbonyl carbon of the ester group.

-

δ 130.0 ppm and 129.8 ppm: Carbons of the double bond.

-

δ 64.4 ppm: Carbon adjacent to the ester oxygen (-O-CH₂-).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The FT-IR spectrum of this compound will show a characteristic strong absorption band for the ester carbonyl (C=O) stretch around 1740 cm⁻¹.[4]

-

Strong C-H stretching vibrations from the long alkyl chains will be observed in the region of 2850-2950 cm⁻¹.

-

C-O stretching vibrations will appear in the fingerprint region between 1300 and 1000 cm⁻¹.[4]

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques.

-

The protonated molecular ion [M+H]⁺ is expected at m/z 591.1.

-

Fragmentation patterns can provide information about the fatty acid and fatty alcohol components.[7]

Visualizations

Caption: Fischer Esterification of this compound.

Caption: Synthesis and Purification Workflow.

References

- 1. This compound | C40H78O2 | CID 56935970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. larodan.com [larodan.com]

- 4. This compound | 127566-70-5 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

behenyl oleate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of behenyl oleate, a wax ester of significant interest in various scientific fields. The document details its chemical and physical properties, synthesis, purification, and analytical characterization, along with its known biological functions.

Core Properties of this compound

This compound is a large, hydrophobic molecule classified as a wax ester. It is formed from the esterification of behenyl alcohol, a saturated 22-carbon fatty alcohol, and oleic acid, an 18-carbon monounsaturated fatty acid.

| Property | Value | References |

| CAS Number | 127566-70-5 | [1][2][3] |

| Molecular Formula | C40H78O2 | [2][3] |

| Molecular Weight | 591.05 g/mol | [2][3] |

| Synonyms | Docosyl oleate, Oleic acid behenyl ester, 9-Octadecenoic acid (Z)-, docosyl ester | [1][2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of oleic acid with behenyl alcohol, a reaction catalyzed by a strong acid.[1] An alternative approach involves the reaction of oleoyl chloride with behenyl alcohol.[1]

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

-

Oleic acid

-

Behenyl alcohol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, heating mantle, magnetic stirrer and stir bar.

Procedure:

-

In a round-bottom flask, dissolve oleic acid (1.0 equivalent) and behenyl alcohol (1.2 equivalents) in a suitable solvent such as toluene. The use of excess alcohol helps to drive the equilibrium towards the product side.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents) to the reaction mixture.

-

Set up the apparatus for reflux, including a condenser. A Dean-Stark trap can be used to remove the water generated during the reaction, which also helps to drive the equilibrium forward.

-

Heat the mixture to reflux with stirring for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The key steps are outlined in the diagram below.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Docosyl Oleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosyl oleate, also known as behenyl oleate, is a long-chain wax ester of significant interest in various scientific and industrial fields, including pharmaceuticals, cosmetics, and material science. It is formed from the esterification of oleic acid, a monounsaturated omega-9 fatty acid, and docosanol (behenyl alcohol), a saturated 22-carbon fatty alcohol. This guide provides a comprehensive overview of the core physical and chemical properties of docosyl oleate, detailed experimental protocols for its synthesis and analysis, and logical workflows to aid in its practical application.

Core Physical and Chemical Properties

The physicochemical properties of docosyl oleate are primarily determined by its long hydrocarbon chains and the presence of a single cis-double bond in the oleate moiety. These structural features influence its melting behavior, solubility, and stability.

Data Presentation

| Property | Value | Source/Method |

| Synonyms | This compound, 9-Octadecenoic acid (9Z)-, docosyl ester | [1] |

| CAS Number | 127566-70-5 | [1] |

| Molecular Formula | C40H78O2 | [1] |

| Molecular Weight | 591.05 g/mol | [1] |

| Physical State | Solid at room temperature | [2] |

| Melting Point | Approximately 38 °C | [2] |

| Boiling Point | 621.7 °C at 760 mmHg (Predicted) | [3] |

| Density | 0.862 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in aromatic solvents, chloroform, ethers, esters, and ketones. Generally insoluble in water. | [4][5] |

| Stability | As an unsaturated ester, it is susceptible to oxidation at the double bond. Store in a cool, dark place, preferably under an inert atmosphere. | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of docosyl oleate are crucial for its application in research and development. The following sections provide outlines for common experimental procedures.

Synthesis of Docosyl Oleate via Fischer Esterification

The primary method for synthesizing docosyl oleate is through the Fischer esterification of oleic acid and docosanol (behenyl alcohol) using an acid catalyst.[2]

Materials:

-

Oleic acid

-

Docosanol (Behenyl alcohol)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous toluene (or another suitable solvent to facilitate azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Glassware for reflux

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of oleic acid and docosanol in anhydrous toluene.

-

Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (typically 0.5-2 mol% relative to the limiting reagent).

-

Set up the apparatus for reflux with a Dean-Stark trap to collect the water produced during the reaction.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography (TLC).

-

Once the reaction is complete (no more water is collected or TLC indicates consumption of the starting materials), cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (toluene) under reduced pressure using a rotary evaporator to obtain the crude docosyl oleate.

-

The product can be further purified by column chromatography on silica gel if necessary.

Synthesis of Docosyl Oleate via Fischer Esterification.

Analysis of Docosyl Oleate

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of long-chain wax esters like docosyl oleate.[7][8][9] Due to the high boiling point of docosyl oleate, a high-temperature GC setup is required.

Sample Preparation:

-

Dissolve a known amount of the docosyl oleate sample in a suitable solvent such as hexane, toluene, or ethanol to a concentration of 0.1–1.0 mg/mL.[7]

-

If analyzing a complex mixture, a prior separation of the wax ester fraction by column chromatography may be necessary.[8]

GC-MS Parameters (High-Temperature Method):

-

Column: A high-temperature capillary column, such as a DB-1 HT (15 m × 0.25 mm, 0.10 μm film thickness).[7]

-

Injector Temperature: 390 °C.[7]

-

Oven Temperature Program:

-

Initial temperature: 120 °C.

-

Ramp 1: 15 °C/min to 240 °C.

-

Ramp 2: 8 °C/min to 390 °C.

-

Hold at 390 °C for 6 minutes.[7]

-

-

Carrier Gas: Helium.

-

Injection Mode: Splitless or split (e.g., 1/5 split ratio).[7]

-

MS Detector:

Data Analysis:

-

The mass spectrum of docosyl oleate will show characteristic fragment ions corresponding to the oleate and docosyl moieties.

-

Quantification can be achieved by using an internal standard and creating a calibration curve.

GC-MS Analysis Workflow for Docosyl Oleate.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of docosyl oleate.[2]

Sample Preparation:

-

Dissolve the docosyl oleate sample in a deuterated solvent, typically deuterated chloroform (CDCl₃).

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

δ ~5.35 ppm (multiplet): Protons of the double bond (-CH=CH-) in the oleate chain.[2]

-

δ ~4.05 ppm (triplet): Protons of the methylene group adjacent to the ester oxygen (-O-CH₂-).[2]

-

δ ~2.00 ppm (multiplet): Allylic protons (-CH₂-CH=CH-).

-

δ ~1.60 ppm (multiplet): Methylene protons beta to the ester oxygen (-O-CH₂-CH₂-).

-

δ ~1.25 ppm (broad singlet): Bulk of the methylene protons in the fatty acid and fatty alcohol chains.

-

δ ~0.88 ppm (triplet): Terminal methyl protons (-CH₃) of both the oleate and docosyl chains.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

δ ~174 ppm: Carbonyl carbon of the ester group (-COO-).

-

δ ~130 ppm: Carbons of the double bond (-CH=CH-).

-

δ ~64 ppm: Carbon of the methylene group adjacent to the ester oxygen (-O-CH₂-).

-

δ ~22-34 ppm: Methylene carbons of the aliphatic chains.

-

δ ~14 ppm: Terminal methyl carbons (-CH₃).

Conclusion

References

- 1. larodan.com [larodan.com]

- 2. This compound | 127566-70-5 | Benchchem [benchchem.com]

- 3. OLEIC ACID BEHENYL ESTER | CAS#:127566-70-5 | Chemsrc [chemsrc.com]

- 4. cyberlipid.gerli.com [cyberlipid.gerli.com]

- 5. Waxes: Properties, Functions, and Analysis Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 6. Wax ester - Wikipedia [en.wikipedia.org]

- 7. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Ubiquitous Yet Unsung Role of Behenyl Oleate: A Technical Guide to Its Natural Occurrence and Biological Significance

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of behenyl oleate, a naturally occurring wax ester. This document details its presence in various biological systems, biosynthesis, and its functional importance, particularly in ocular health. This guide is intended for researchers, scientists, and professionals in the fields of drug development, lipidomics, and cosmetology.

Introduction: The Chemical Identity of this compound

This compound (C40H78O2) is a wax ester, an ester of behenyl alcohol (a C22 saturated fatty alcohol) and oleic acid (a C18:1 monounsaturated fatty acid). Its unique chemical structure, characterized by a long saturated alcohol chain and an unsaturated fatty acid moiety, imparts specific physicochemical properties that are crucial for its biological functions. These properties include a melting point near physiological temperature, significant hydrophobicity, and the ability to form stable lipid layers. This compound is a key component in various natural lipid matrices, where it contributes to barrier function and lubrication.

Natural Occurrence and Biological Sources

This compound is found in a diverse range of organisms, from plants to humans. While its presence is widespread, its concentration varies significantly depending on the biological source.

Plant Kingdom: The Case of Jojoba Oil

Jojoba oil, derived from the seeds of the Simmondsia chinensis plant, is one of the most well-known botanical sources of wax esters, with a composition remarkably similar to human sebum. While direct quantification of intact this compound is not extensively reported, analysis of the fatty acid and fatty alcohol composition of jojoba oil provides strong evidence for its presence. The saponifiable matter of jojoba oil contains oleic acid, and the unsaponifiable matter contains behenyl alcohol (docosanol)[1].

| Component | Percentage in Jojoba Oil |

| Fatty Acids (from saponification) | |

| Oleic Acid | 5.7%[1] |

| Behenic Acid | 6.6%[1] |

| Fatty Alcohols (from unsaponification) | |

| 9-Octadecen-1-ol (Oleyl alcohol) | 41.35%[1] |

| 1,22-Docosanediol | 9.21%[1] |

Table 1: Fatty Acid and Fatty Alcohol Composition of Jojoba Oil. The presence of both oleic acid and behenyl alcohol precursors suggests the formation of this compound within the complex mixture of wax esters in jojoba oil.

Animal Kingdom: A Critical Component of Human Meibum

In humans, this compound is a significant constituent of meibum, the lipid-rich secretion produced by the meibomian glands located in the eyelids. Meibum forms the superficial layer of the tear film, which is essential for maintaining ocular surface health by preventing tear evaporation and providing lubrication. Lipidomic analyses of human meibum have consistently identified a variety of wax esters, with this compound being among them[2]. The composition of meibum can vary with age and certain pathological conditions like Meibomian Gland Dysfunction (MGD)[3].

| Lipid Class | Molar Ratio in Normal Human Meibum |

| Wax Esters (WE) | 1[3] |

| Cholesteryl Esters (CE) | 0.57[3] |

| Glycerides | 0.19[3] |

Table 2: Relative Molar Ratios of Major Lipid Classes in Normal Human Meibum. Wax esters, including this compound, represent the most abundant lipid class.

Biosynthesis of this compound: A Two-Step Enzymatic Process

The biosynthesis of this compound, like other wax esters, is a conserved two-step enzymatic pathway that occurs in the endoplasmic reticulum.

-

Reduction of a Fatty Acyl-CoA to a Fatty Alcohol: A very-long-chain fatty acyl-CoA, in this case, behenoyl-CoA (C22:0-CoA), is reduced to its corresponding fatty alcohol, behenyl alcohol. This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs).

-

Esterification of the Fatty Alcohol: The newly synthesized behenyl alcohol is then esterified with a fatty acyl-CoA, oleoyl-CoA (C18:1-CoA), to form this compound. This condensation reaction is catalyzed by a wax synthase (WS), which belongs to the acyl-CoA:diacylglycerol acyltransferase (DGAT) family of enzymes.

Functional Significance: The Role of this compound in the Tear Film Lipid Layer

The presence of this compound in meibum is not incidental; it plays a crucial role in the biophysical properties of the tear film lipid layer (TFLL). The TFLL is the outermost layer of the tear film and is primarily responsible for preventing the evaporation of the underlying aqueous layer, thus maintaining a stable and healthy ocular surface.

This compound, with its melting point close to the temperature of the ocular surface, contributes to the formation of a stable, viscoelastic lipid layer at the air-water interface of the tear film. This layer acts as a barrier to evaporation. A disruption in the composition of meibum, including the levels of specific wax esters like this compound, can lead to tear film instability and contribute to the development of dry eye disease.

Recent research has also highlighted the potential antifungal properties of certain epidermal fatty acid esters, including this compound[4]. This suggests a broader role for this compound in the innate defense mechanisms of the skin and ocular surface.

Experimental Protocols

The analysis of this compound in complex lipid mixtures requires sophisticated analytical techniques. The following section outlines a general workflow and specific protocols for the extraction, separation, and identification of this compound.

General Experimental Workflow

Detailed Methodologies

Protocol 1: Extraction of Total Lipids

A modified Folch or Bligh-Dyer method is typically employed for the extraction of total lipids from biological samples.

-

Reagents: Chloroform, Methanol, 0.9% NaCl solution.

-

Procedure:

-

Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.

-

Add 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the layers.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Protocol 2: Isolation of Wax Esters by Solid-Phase Extraction (SPE)

-

Stationary Phase: Silica gel cartridges.

-

Procedure:

-

Dissolve the dried lipid extract in a non-polar solvent (e.g., hexane).

-

Load the sample onto a pre-conditioned silica gel SPE cartridge.

-

Elute with solvents of increasing polarity. Wax esters are typically eluted with a mixture of hexane and diethyl ether (e.g., 98:2, v/v).

-

Collect the wax ester fraction and dry it under nitrogen.

-

Protocol 3: Analysis of Intact this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A high-temperature, non-polar capillary column (e.g., DB-5ht).

-

Carrier Gas: Helium.

-

Injection: Splitless injection at a high temperature (e.g., 320°C).

-

Oven Temperature Program:

-

Initial temperature: 150°C

-

Ramp: 10°C/min to 380°C

-

Hold: 15 minutes at 380°C

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-700.

-

-

Identification: this compound is identified by its retention time and the characteristic fragmentation pattern in its mass spectrum, including the molecular ion and fragments corresponding to the behenyl and oleoyl moieties.

Protocol 4: Enzymatic Synthesis of this compound

For the production of standards or for in vitro studies, this compound can be synthesized enzymatically.

-

Enzyme: Immobilized lipase (e.g., Novozym 435).

-

Substrates: Behenyl alcohol and oleic acid.

-

Reaction Conditions:

-

Dissolve equimolar amounts of behenyl alcohol and oleic acid in a solvent-free system or in an organic solvent like hexane.

-

Add the immobilized lipase.

-

Incubate at a controlled temperature (e.g., 60°C) with constant stirring.

-

Monitor the reaction progress by analyzing aliquots using TLC or GC.

-

After the reaction is complete, remove the enzyme by filtration and purify the this compound using column chromatography.

-

Conclusion

This compound is a functionally significant wax ester with a widespread natural occurrence. Its unique biophysical properties make it a critical component of biological lipid barriers, most notably the human tear film. A thorough understanding of its biosynthesis, natural distribution, and biological roles is essential for the development of novel therapeutic strategies for conditions like dry eye disease and for the formulation of advanced cosmetic and pharmaceutical products. The analytical protocols outlined in this guide provide a framework for the accurate identification and quantification of this compound in complex biological matrices, facilitating further research into this important lipid molecule.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Analysis of the Composition of Lipid in Human Meibum from Normal Infants, Children, Adolescents, Adults, and Adults with Meibomian Gland Dysfunction Using 1H-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

The Pivotal Role of Behenyl Oleate in the Human Tear Film Lipid Layer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of behenyl oleate, a key very long-chain wax ester, within the intricate architecture of the human tear film lipid layer (TFLL). Understanding its biochemical properties, interactions, and the methodologies used for its characterization is paramount for advancing research in ocular surface health and developing novel therapeutics for conditions such as dry eye disease.

Introduction to the Tear Film Lipid Layer and the Significance of Wax Esters

The human tear film is a complex, multilayered structure essential for maintaining ocular surface integrity, providing a smooth optical surface, and protecting against environmental insults. The outermost layer, the TFLL, is a lipid-rich film, approximately 40 nm thick, primarily composed of a diverse array of lipids secreted by the meibomian glands.[1][2] This layer is crucial for retarding the evaporation of the underlying aqueous layer, a function vital for preventing desiccating stress and maintaining a healthy ocular surface.[3][4]

The TFLL itself is organized into two sublayers: a thin, inner polar lipid layer adjacent to the aqueous phase, and a thicker, outer non-polar lipid layer at the air-tear interface.[5] Wax esters (WEs), along with cholesteryl esters (CEs), are the predominant components of the non-polar layer, collectively accounting for a significant portion of the total meibum lipids.[6] this compound, a wax ester comprised of behenyl alcohol (a C22:0 saturated fatty alcohol) and oleic acid (a C18:1 monounsaturated fatty acid), is a prominent and representative member of this class of very long-chain fatty acid esters.[7] Its structure and properties are integral to the overall function and stability of the TFLL.

Quantitative Data on this compound and Related Lipids

Precise quantification of the lipid components within the tear film is crucial for understanding its biophysical properties and identifying alterations in disease states. The following tables summarize key quantitative data related to this compound and the broader composition of the TFLL.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C40H78O2 | [8][9][10][11] |

| Molecular Weight | 591.05 g/mol | [8][9][10][11] |

| Physical State | Solid at room temperature | [9] |

| Melting Point (Tm) | 37.01 °C | [7] |

| Enthalpy of Melting (ΔHcal) | 25.8 kcal/mol | [7] |

| Cooperativity of Melting | 58 | [7] |

Table 2: Composition of the Human Tear Film Lipid Layer

| Lipid Class | Percentage of Total Meibum Lipids | Reference |

| Wax Esters (WEs) | 25% - 68% | [12] |

| This compound | A major representative WE | [7] |

| Cholesteryl Esters (CEs) | ~39% | [6] |

| (O-acyl)-ω-hydroxy fatty acids (OAHFAs) | Minor component of polar layer | [5][6] |

| Phospholipids (PLs) | Minor component of polar layer | [6] |

| Triglycerides (TGs) | Minor component | [3] |

| Free Fatty Acids (FFAs) | Minor component | [3] |

Experimental Protocols for the Analysis of this compound and Tear Film Lipids

A variety of sophisticated analytical techniques are employed to investigate the composition and biophysical properties of the TFLL. The following sections detail the methodologies for key experiments.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Lipidomics Analysis

HPLC-MS is a cornerstone technique for the detailed lipidomic analysis of complex biological samples like meibum.[13][14][15]

Methodology:

-

Sample Collection: Meibum is collected from the eyelid margin using a micro-spatula or microcapillary tubes.[16] Tear fluid can be collected using Schirmer strips.[17]

-

Lipid Extraction: Lipids are extracted from the collected samples using a biphasic solvent system, such as a mixture of chloroform and methanol.

-

Chromatographic Separation: The extracted lipids are separated based on their polarity using a reverse-phase HPLC column. A gradient elution with a mobile phase consisting of solvents like n-hexane, propan-2-ol, and acetic acid is often employed.[18]

-

Mass Spectrometric Analysis: The separated lipids are ionized, typically using Atmospheric Pressure Chemical Ionization (APCI) for non-polar lipids like wax esters, and detected by a mass spectrometer.[13][14] Electrospray ionization (ESI) is less suitable for these non-polar compounds.[13][14]

-

Data Analysis: The resulting mass spectra provide information on the mass-to-charge ratio (m/z) of the lipid molecules, allowing for their identification and quantification. Tandem mass spectrometry (MS/MS) can be used for further structural elucidation.[19][20]

Langmuir Trough for Biophysical Characterization

The Langmuir trough is an indispensable tool for studying the behavior of lipid films at an air-water interface, mimicking the surface of the tear film.[21][22][23][24][25]

Methodology:

-

Trough Preparation: A Langmuir trough is filled with an aqueous subphase, often a buffered saline solution to mimic physiological conditions. The surface is meticulously cleaned.

-

Lipid Film Formation: A solution of the lipid of interest (e.g., this compound or a mixture of meibum lipids) in a volatile solvent is carefully spread onto the surface of the subphase. The solvent evaporates, leaving a monolayer of the lipid at the interface.

-

Isotherm Measurement: Movable barriers compress the lipid film, and the surface pressure is measured as a function of the area per molecule. This generates a pressure-area isotherm, which provides information about the phase behavior and compressibility of the lipid film.[22][26]

-

Rheological Studies: The viscoelastic properties of the lipid film can be investigated by oscillating the barriers and measuring the corresponding changes in surface pressure.

Brewster Angle Microscopy (BAM) for Visualization of Lipid Films

BAM is a non-invasive imaging technique that allows for the real-time visualization of monolayers at the air-water interface without the need for fluorescent labels.[27][28][29][30][31]

Methodology:

-

Principle: P-polarized light is directed at the air-water interface at the Brewster angle (approximately 53° for water). At this angle, there is no reflection from a pure water surface.

-

Image Formation: When a lipid monolayer is present, it changes the refractive index of the interface, causing light to be reflected. The intensity of the reflected light is dependent on the thickness and refractive index of the film.

-

Application: BAM is often coupled with a Langmuir trough to visualize the morphology and phase transitions of the lipid film as it is compressed or expanded.[27] This provides valuable insights into the organization and dynamics of the lipid layer.

Interactions and Functional Significance of this compound

This compound, as a major non-polar lipid, plays a crucial role in the structural organization and function of the TFLL through its interactions with other lipid components.

The TFLL is a highly organized structure where polar lipids form a surfactant layer at the aqueous interface, upon which the non-polar lipids, including this compound, are layered.[5] This duplex structure is essential for the stability and barrier function of the tear film.

Interactions between the long acyl chains of this compound and other non-polar lipids, such as cholesterol esters, contribute to the formation of a condensed and ordered lipid layer.[32][33] This packing is critical for retarding water evaporation from the ocular surface. Furthermore, the presence of polar lipids is essential for the proper spreading and stability of the non-polar lipid layer.[34][35]

While this compound itself is not directly involved in signaling pathways in the traditional sense, its physical presence and interactions are fundamental to maintaining the structural integrity of the TFLL. Dysfunction in the composition or organization of the TFLL, including alterations in the levels of very long-chain wax esters like this compound, can lead to increased tear evaporation and the development of dry eye disease.[36]

Visualizations of Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Simplified Structure of the Tear Film Lipid Layer.

Caption: Interactions within the Tear Film Lipid Layer.

Caption: Experimental Workflow for TFLL Analysis.

Conclusion

This compound is a fundamentally important component of the human tear film lipid layer. Its very long-chain structure and non-polar nature are critical for the formation of a stable, evaporation-resistant barrier at the ocular surface. A thorough understanding of its properties and interactions, facilitated by advanced analytical techniques, is essential for elucidating the pathophysiology of ocular surface diseases and for the rational design of novel therapeutic interventions aimed at restoring a healthy and functional tear film. Continued research into the specific roles of individual lipid species like this compound will undoubtedly pave the way for more effective treatments for dry eye and other debilitating ocular conditions.

References

- 1. ophed.net [ophed.net]

- 2. reviewofcontactlenses.com [reviewofcontactlenses.com]

- 3. Tear film and dynamics | PPTX [slideshare.net]

- 4. Tear Film: Anatomy and Function [oscarwylee.com.au]

- 5. Tear Film Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human meibum and tear film derived cholesteryl and wax esters in meibomian gland dysfunction and tear film structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. This compound | C40H78O2 | CID 56935970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. larodan.com [larodan.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. scbt.com [scbt.com]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Lipidomic analysis of human meibum using HPLC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lipidomic Analysis of Human Meibum Using HPLC–MSn | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Mass Spectrometric Analysis of Meibomian Gland Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. On the Lipid Composition of Human Meibum and Tears: Comparative Analysis of Nonpolar Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Lipidomics Analysis of the Tears in the Patients Receiving LASIK, FS-LASIK, or SBK Surgery [frontiersin.org]

- 20. Lipidomics Analysis of the Tears in the Patients Receiving LASIK, FS-LASIK, or SBK Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Improving Stability of Tear Film Lipid Layer via Concerted Action of Two Drug Molecules: A Biophysical View - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Mixed polar-nonpolar lipid films as minimalistic models of Tear Film Lipid Layer: A Langmuir trough and fluorescence microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 27. biolinscientific.com [biolinscientific.com]

- 28. nlab.pl [nlab.pl]

- 29. Brewster angle microscopy. A new method of visualizing the spreading of Meibomian lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. irida.es [irida.es]

- 32. researchgate.net [researchgate.net]

- 33. Human Meibum Lipid Conformation and Thermodynamic Changes with Meibomian-Gland Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 34. iovs.arvojournals.org [iovs.arvojournals.org]

- 35. Interactions of polar lipids with cholesteryl ester multilayers elucidate tear film lipid layer structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Enzymatic Synthesis of Behenyl Oleate Using Lipase Catalysts

Introduction

Behenyl oleate (C40H78O2) is a wax ester prized for its emollient and moisturizing properties, making it a valuable ingredient in the cosmetics, personal care, and pharmaceutical industries.[1] Traditionally synthesized through chemical methods, these processes often require high temperatures and harsh acidic or alkaline catalysts, leading to environmental concerns and potential side reactions.[2][3] Enzymatic synthesis, employing lipases as biocatalysts, presents a sustainable and highly specific alternative. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) operate under mild conditions, exhibit high selectivity, and reduce energy consumption and by-product formation, aligning with the principles of green chemistry.[4][5][6] This guide provides a comprehensive technical overview of the lipase-catalyzed synthesis of this compound, detailing experimental protocols, optimization strategies, and key data for researchers and drug development professionals.

Core Principles of Lipase-Catalyzed Esterification

Lipases catalyze the esterification of a carboxylic acid (oleic acid) with an alcohol (behenyl alcohol) to form an ester (this compound) and water. In non-aqueous or low-water environments, the equilibrium of the reaction shifts from hydrolysis to synthesis.[4] The catalytic mechanism, particularly for many commonly used lipases like Candida antarctica lipase B (CALB), often follows a Ping-Pong Bi-Bi mechanism. This involves the formation of an acyl-enzyme intermediate with the oleic acid, followed by a nucleophilic attack by the behenyl alcohol to release the this compound ester.

Key Parameters for Synthesis Optimization

The efficiency and yield of the enzymatic synthesis of this compound are influenced by several critical parameters. Optimization of these factors is crucial for developing a robust and economically viable process.

-

Lipase Selection: Various lipases have been successfully used for ester synthesis. Immobilized lipases are generally preferred as they offer enhanced stability, easy separation from the reaction medium, and potential for reuse.[5] Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is highly effective for synthesizing oleate esters due to its high activity and stability.[6][7][8] Other lipases from sources like Rhizomucor miehei and Candida rugosa have also been employed.[4][9][10]

-

Temperature: Temperature affects reaction rates and enzyme stability. While higher temperatures can increase reaction kinetics by reducing viscosity and enhancing substrate solubility, excessive heat can lead to enzyme denaturation.[6][7] For many oleate ester syntheses, the optimal temperature range is typically between 40°C and 70°C.[7][10][11]

-

Substrate Molar Ratio: The molar ratio of behenyl alcohol to oleic acid is a critical variable. An excess of one substrate can shift the reaction equilibrium towards product formation. However, a large excess of the alcohol or the acid can cause enzyme inhibition.[6] For similar long-chain esters, optimal molar ratios of alcohol to acid have been reported from 1:1 to 2:1.[6][7]

-

Enzyme Concentration: Increasing the enzyme concentration generally increases the reaction rate. However, beyond a certain point, the rate may plateau due to substrate limitation or enzyme agglomeration.[11] Economically, it is crucial to use the minimum amount of lipase necessary to achieve a high conversion in a reasonable timeframe.

-

Reaction Medium (Solvent vs. Solvent-Free): The reaction can be performed in an organic solvent or in a solvent-free system. Solvents like hexane or heptane can help dissolve the substrates, but their use adds cost and environmental concerns.[2][9] Solvent-free systems, where the substrates themselves act as the reaction medium, are increasingly preferred as a "green" alternative and can lead to higher volumetric productivity.[5][7][11]

-

Water Removal: Water is a by-product of esterification, and its accumulation can promote the reverse reaction (hydrolysis), thereby reducing the final ester yield.[12] In-situ water removal, using methods such as molecular sieves, vacuum, or a desiccant like CaSO4, can significantly improve conversion rates.[8][12]

Data Presentation: Optimization of Oleate Ester Synthesis

The following tables summarize quantitative data from studies on the enzymatic synthesis of various oleate esters, which serve as valuable proxies for the synthesis of this compound.

Table 1: Effect of Lipase Type and Reaction Conditions on Oleate Ester Synthesis

| Ester Product | Lipase Source | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Solvent | Max. Conversion/Yield | Reference |

| Oleyl Oleate | Candida antarctica | 40-50 | 2:1 | Heptane (log P ≥ 3.5) | >95% | [7] |

| Pentyl Oleate | Candida antarctica B (CALB) | 65 | 1:1 | Not specified | ~40% (at 6h) | [6] |

| Ethylene Glycol Oleate | Candida antarctica (NS 88011) | 70 | 2:1 | Solvent-Free | >99% | [11] |

| Dodecyl Oleate | Candida rugosa | Not specified | 1:1 | Solvent-Free (Foam) | ~80% (in 2h) | [9] |

| Fructose Oleate | Candida antarctica B (CALB) | 65 | Not specified | Solvent-Free | 96.6% | [8] |

Table 2: Influence of Key Parameters on Oleyl Oleate Synthesis using Candida antarctica Lipase

| Parameter | Range Studied | Optimal Value | Effect on Yield | Reference |

| Reaction Time | 0 - 120 min | 5 min | Rapid initial conversion, reaching >90% quickly. | [7] |

| Temperature | 30 - 70 °C | 40-50 °C | Yield increases up to 50°C, then decreases due to potential denaturation. | [7] |

| Enzyme Amount | 0.1 - 0.5 g | 0.2 - 0.4 g | Yield increases with enzyme amount up to 0.4 g, then plateaus. | [7] |

| Molar Ratio (Alcohol:Acid) | 1:1 - 3:1 | 2:1 | Yield increases with excess alcohol up to a 2:1 ratio. | [7] |

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of this compound in a solvent-free system, based on established protocols for similar long-chain esters.[7][11]

Protocol 1: Batch Synthesis of this compound

1. Materials and Equipment:

-

Substrates: Behenyl alcohol (>99% purity), Oleic acid (>99% purity).

-

Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym 435).

-

Equipment: Jacketed glass reactor (100-250 mL), mechanical stirrer, thermostatic water bath, vacuum pump (optional), analytical balance.

-

Reagents for Analysis: Ethanol (99.8%), potassium hydroxide (KOH), phenolphthalein indicator.

2. Reaction Setup:

-

Accurately weigh behenyl alcohol and oleic acid to achieve the desired molar ratio (e.g., 1:1 or a slight excess of one substrate) and add them to the jacketed glass reactor. For a 50g batch at a 1:1 molar ratio, this would be approximately 17.7 g of oleic acid and 32.3 g of behenyl alcohol.

-

Preheat the mixture to the desired reaction temperature (e.g., 65°C) using the thermostatic water bath while stirring at a constant speed (e.g., 300 rpm) to ensure a homogeneous mixture.

-

Add the immobilized lipase to the reactor. The enzyme loading is typically expressed as a weight percentage of the total substrates (e.g., 1-5% w/w).

-

If water removal is desired, apply a vacuum or add pre-dried molecular sieves (3Å or 4Å) to the reactor.

3. Reaction Monitoring:

-

The progress of the esterification is monitored by determining the decrease in the concentration of oleic acid over time.

-

At regular intervals (e.g., every 1-2 hours), withdraw a small aliquot (approx. 0.1-0.2 g) of the reaction mixture.

-

Dissolve the aliquot in a known volume of ethanol (e.g., 10 mL).

-

Titrate the solution against a standardized potassium hydroxide (KOH) solution using phenolphthalein as an indicator until a persistent pink color is observed.[2][13]

-

The conversion of oleic acid is calculated using the following formula: Conversion (%) = [(Acid Value_initial - Acid Value_time t) / Acid Value_initial] x 100

4. Product Recovery and Purification:

-

Once the reaction reaches the desired conversion or equilibrium, stop the heating and stirring.

-

Separate the immobilized enzyme from the product mixture by simple filtration or decantation. The recovered enzyme can be washed with a solvent like hexane and dried for reuse.

-

The crude this compound product can be purified to remove any unreacted substrates. This may involve vacuum distillation or solvent extraction, depending on the required purity.

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships in process optimization.

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Caption: Key parameters influencing the optimization of this compound yield.

References

- 1. larodan.com [larodan.com]

- 2. longdom.org [longdom.org]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. researchgate.net [researchgate.net]

- 11. iris.unife.it [iris.unife.it]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Melting Point and Phase Transition Behavior of Behenyl Oleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and phase transition behavior of behenyl oleate, a wax ester of significant interest in various scientific and industrial applications, including drug delivery systems. This document synthesizes available data on its thermal properties, details relevant experimental protocols, and presents a logical workflow for its synthesis.

Core Physical and Thermal Properties of this compound

This compound, with the chemical formula C₄₀H₇₈O₂, is the ester of behenyl alcohol and oleic acid. Its thermal characteristics are crucial for its application in formulations where temperature stability and phase behavior are critical parameters.

Quantitative Thermal Analysis Data

The melting and phase transition behavior of this compound has been investigated using Differential Scanning Calorimetry (DSC). The data reveals a complex thermal profile with multiple transitions, indicating the presence of different polymorphic forms or intermediate phases.

| Thermal Property | Value | Method | Reference |

| Main Phase Transition (Tₘ) | 37 °C | DSC | [1] |

| Secondary Phase Transition | ~35 °C | DSC | [1] |

| Approximate Melting Point | ~38 °C | Not Specified | N/A |

Note: The enthalpy values for these transitions are not explicitly detailed in the reviewed literature but are essential parameters for a complete thermal characterization.

The thermograms of this compound can exhibit complexity, with multiple peaks that may be influenced by the scan rate.[1] This suggests that the phase transitions are intricate and may involve rearrangements between different crystalline or liquid-crystalline states. The thermal behavior is consistent with that of other long-chain wax esters, where the total chain length and the presence of unsaturation in the fatty acid moiety significantly influence the melting temperature. The introduction of a double bond, as in the oleate portion of this compound, generally lowers the melting point compared to its fully saturated counterparts.

Experimental Protocols for Thermal Analysis

The primary technique for characterizing the melting and phase transition behavior of this compound is Differential Scanning Calorimetry (DSC). While a specific, standardized protocol for this compound is not universally established, a general methodology can be compiled from established practices for analyzing lipids and waxes.[2][3][4][5]

Differential Scanning Calorimetry (DSC) Protocol

This protocol outlines the key steps for analyzing the thermal properties of this compound.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound into a standard aluminum DSC pan.[5]

-

For comparative studies, ensure consistent sample mass across all measurements.

-

Hermetically seal the aluminum pan to prevent any loss of sample during heating.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference. The mass of the reference pan should be as close as possible to that of the sample pan.[5]

2. DSC Instrument Setup and Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) before running the samples.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a consistent and inert atmosphere.

3. Thermal Program:

-

Equilibration: Equilibrate the sample at a temperature well below the expected onset of melting (e.g., 0°C) and hold for a few minutes to ensure thermal stability.

-

Heating Scan: Heat the sample at a controlled rate, typically between 1°C/min and 10°C/min, to a temperature above the final melting point (e.g., 60°C). Slower scan rates can provide better resolution of complex transitions.[1]

-

Cooling Scan: Cool the sample at a controlled rate, often the same as the heating rate, back to the initial temperature to observe crystallization behavior.

-

Second Heating Scan: It is often beneficial to perform a second heating scan under the same conditions as the first to investigate the thermal history's effect on the phase transitions.

4. Data Analysis:

-

From the resulting DSC thermogram (heat flow vs. temperature), determine the onset temperature, peak temperature (melting point), and the enthalpy of fusion (ΔH) for each observed thermal event. The enthalpy is calculated by integrating the area under the transition peak.

-

Note the shape and width of the peaks, as these provide information about the cooperativity and nature of the phase transitions.

Logical Workflow

Synthesis of this compound

The primary route for the synthesis of this compound is through the Fischer esterification of behenyl alcohol and oleic acid. This process is a fundamental reaction in organic chemistry and is crucial for the production of this wax ester.

Caption: Fischer esterification of behenyl alcohol and oleic acid to produce this compound.

This guide provides a foundational understanding of the thermal properties of this compound for professionals in research and drug development. The complex phase behavior highlighted by DSC underscores the importance of thorough thermal analysis in formulation development to ensure product stability and performance. Further research to precisely quantify the enthalpies of the observed phase transitions would provide a more complete picture of the thermodynamic properties of this versatile wax ester.

References

- 1. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. perkinelmer.com.ar [perkinelmer.com.ar]

- 5. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-depth Toxicological and Safety Assessment of Behenyl Oleate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data and safety assessment of behenyl oleate. Given the limited direct toxicological testing on this compound, this assessment employs a weight-of-evidence approach, incorporating data on the compound itself, and leveraging a read-across analysis from its constituent hydrolysis products: behenyl alcohol and oleic acid. This methodology is a scientifically established approach for assessing the safety of substances with limited specific data, particularly for esters that are expected to hydrolyze into well-characterized components in biological systems.

This compound is the ester of behenyl alcohol and oleic acid. It is primarily used in cosmetics and personal care products as an emollient, skin conditioning agent, and viscosity-increasing agent. Its safety profile is underpinned by the low toxicity of its constituent parts, which are both common dietary components and have been extensively studied.

Executive Summary of Toxicological Profile

This compound is not classified as a hazardous substance.[1][2] It is considered to have a low potential for acute toxicity via oral and dermal routes of exposure. It is not expected to be a skin or eye irritant in typical use concentrations, nor is it considered to be a skin sensitizer.[1][2] Furthermore, based on the lack of genotoxic, carcinogenic, or reproductive effects reported for this compound and its components, it is not anticipated to pose a risk for such endpoints.[1][2][3]

Data Presentation

The following tables summarize the key quantitative toxicological data for the hydrolysis products of this compound, which form the basis of this safety assessment.

Table 1: Acute and Repeated Dose Toxicity Data

| Substance | Study Type | Species | Route | Key Finding | Reference(s) |

| Behenyl Alcohol | Acute Oral Toxicity | Rat | Oral | LD50 > 2,000 mg/kg | [4] |

| 26-Week Repeated Dose | Rat | Oral (gavage) | NOAEL = 1,000 mg/kg/day | [1][5] | |

| 26-Week Repeated Dose | Dog | Oral (gavage) | NOAEL = 2,000 mg/kg/day | [1][5] | |

| Oleic Acid | Acute Oral Toxicity | Rat | Oral | LD50 = 74,000 mg/kg | [6][7] |

| Acute Oral Toxicity | Rat | Oral | LD50 > 25,000 mg/kg | [8] | |

| Fatty Acid Esters | Acute Oral Toxicity | Rat | Oral (gavage) | LD50 > 2,000 mg/kg | [9] |

NOAEL: No-Observed-Adverse-Effect-Level LD50: Lethal Dose, 50%

Table 2: Genotoxicity Data

| Substance | Test Type | System | Metabolic Activation | Result | Reference(s) |

| Behenyl Alcohol | Ames Test | S. typhimurium | With & Without S9 | Non-mutagenic | [1][10] |

| Chromosome Aberration | Chinese Hamster V79 Cells | With & Without S9 | Negative | [1][10] | |

| Micronucleus Assay | NMRI Mice | In vivo | Negative | [1][10] | |

| Oleic Acid | Ames Test | S. typhimurium | With & Without S9 | Non-mutagenic | [11][12] |

Table 3: Skin and Eye Irritation & Sensitization Data

| Substance | Study Type | Species | Key Finding | Reference(s) |

| This compound | Skin Irritation | - | Minor irritation may occur | [1] |

| Eye Irritation | - | Minor, temporary irritation may occur | [2] | |

| Skin Sensitization | - | Not considered a sensitizer | [1][2] | |

| Behenyl Alcohol | Skin Irritation/Sensitization | Human/Animal | Not a dermal irritant or sensitizer | [2][3][13][14] |

| Eye Irritation | Rabbit | Conjunctival irritation at 1% | [15] | |

| Oleic Acid | Skin Irritation | Human/Animal | Mild skin irritation | [16][17][18] |

| Skin Sensitization | Animal/Human | Not a sensitizer | [7][19] |

Table 4: Reproductive and Developmental Toxicity Data

| Substance | Study Type | Species | Route | Key Finding | Reference(s) |

| Behenyl Alcohol | Fertility & Reproduction | Rat | Oral | NOAEL = 1,000 mg/kg/day | [20][21] |

| Embryonic Development | Rabbit | Oral | NOAEL = 2,000 mg/kg/day | [20][21] | |

| Oleic Acid | Chronic/Reproductive | Rat | Dietary (15%) | Impaired female reproductive capacity | [7][19][22] |

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized guidelines.

Acute Oral Toxicity (OECD 401/423)

The acute oral toxicity is typically determined by administering the test substance to a group of rodents (usually rats) via oral gavage. In a limit test, a high dose (e.g., 2000 or 5000 mg/kg body weight) is given to a small group of animals. If no mortality or significant toxicity is observed, the LD50 is considered to be greater than this limit dose, and further testing at higher doses is not required. Animals are observed for a period of 14 days for signs of toxicity and mortality.[23]

Dermal and Eye Irritation (OECD 404 & 405)

-

Dermal Irritation (OECD 404): A single dose (0.5 g or 0.5 mL) of the test substance is applied to a small patch of shaved skin on an animal (typically an albino rabbit) and covered with a semi-occlusive dressing for 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The reactions are scored, and a mean score is calculated to classify the irritation potential.

-

Eye Irritation (OECD 405): A single dose of the test substance is applied into the conjunctival sac of one eye of an animal (albino rabbit), with the other eye serving as a control. The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The severity of the reactions is scored to determine the irritation potential.

Skin Sensitization - Human Repeated Insult Patch Test (HRIPT)

The HRIPT is used to confirm the absence of skin sensitization potential in humans. The test involves two phases:

-

Induction Phase: The test material is applied repeatedly (e.g., 9 applications over 3 weeks) to the same site on the skin of human volunteers under an occlusive or semi-occlusive patch.

-

Challenge Phase: After a rest period of about 2 weeks, the material is applied to a new, untreated skin site. The challenge site is then observed for any signs of an allergic reaction (erythema, edema) at 48 and 96 hours after application. The absence of a reaction indicates a lack of sensitization under the test conditions.[24]

Bacterial Reverse Mutation Test - Ames Test (OECD 471)

This in vitro test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance, both with and without an external metabolic activation system (S9 mix, to simulate mammalian metabolism). If the substance is mutagenic, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid. The number of revertant colonies is counted and compared to a negative control to determine the mutagenic potential.[18][20]

Mandatory Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the safety assessment of this compound.

Caption: Logical framework for the safety assessment of this compound via read-across.

Caption: A typical workflow for the toxicological evaluation of a new chemical substance.

Conclusion

The safety profile of this compound is strongly supported by the extensive toxicological data available for its hydrolysis products, behenyl alcohol and oleic acid. Both components exhibit a very low order of acute toxicity and are not genotoxic.[1][6][10][11][12] Behenyl alcohol is not a skin irritant or sensitizer, and while oleic acid can cause mild skin irritation, it is not a sensitizer.[2][3][7][17] Repeated dose studies on behenyl alcohol show a high No-Observed-Adverse-Effect-Level.[1] Based on this comprehensive read-across assessment, this compound is considered safe for its intended use in cosmetic and pharmaceutical applications under the current practices of use and concentration. As with any ingredient, formulation-specific testing is recommended to ensure the final product is non-irritating and non-sensitizing.

References

- 1. The toxicity of behenyl alcohol. I. Genotoxicity and subchronic toxicity in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. BEHENYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Oleic Acid | C18H34O2 | CID 445639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cir-safety.org [cir-safety.org]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. chemview.epa.gov [chemview.epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. Istanbul University Press [iupress.istanbul.edu.tr]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. BEHENYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 14. cosmeticsinfo.org [cosmeticsinfo.org]

- 15. cir-safety.org [cir-safety.org]

- 16. Oleic Acid for Skin: Benefits, Uses, and Risks [vibrantskinbar.com]

- 17. Assessment of the potential irritancy of oleic acid on human skin: Evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | The Enigma of Bioactivity and Toxicity of Botanical Oils for Skin Care [frontiersin.org]

- 19. 3: Final Report on the Safety Assessment of Oleic Acid, Lauric Acid, Palmitic Acid, Myristic Acid, and Stearic Acid | CiNii Research [cir.nii.ac.jp]

- 20. The toxicity of behenyl alcohol. II. Reproduction studies in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 22. cir-safety.org [cir-safety.org]

- 23. dtsc.ca.gov [dtsc.ca.gov]

- 24. academic.oup.com [academic.oup.com]

The Chemical Reactivity of Behenyl Oleate's Double Bond: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenyl oleate, a long-chain wax ester, is a molecule of significant interest in various scientific and industrial fields, including pharmaceuticals and drug delivery. Its chemical properties are largely dictated by its two key functional groups: the ester linkage and the carbon-carbon double bond within the oleate moiety. This in-depth technical guide focuses on the chemical reactivity of this double bond, providing a comprehensive overview of its susceptibility to various chemical transformations. Understanding these reactions is crucial for researchers and drug development professionals seeking to modify this compound for specific applications, predict its stability, and analyze its interactions in complex systems.

This guide will delve into the core reactions involving the double bond of this compound: hydrogenation, oxidation, halogenation, epoxidation, and polymerization. For each reaction, we will explore the underlying chemical principles, present available quantitative data, and provide detailed experimental protocols adapted from studies on analogous long-chain unsaturated esters.

I. Hydrogenation: Saturating the Double Bond

Hydrogenation is a fundamental reaction that converts the unsaturated oleate portion of this compound into the saturated stearate moiety, yielding behenyl stearate. This transformation significantly alters the physical properties of the molecule, most notably increasing its melting point and oxidative stability. The process involves the addition of hydrogen across the double bond, typically in the presence of a metal catalyst.

Quantitative Data on Hydrogenation of Unsaturated Esters

| Parameter | Value/Condition | Reference |

| Catalyst | Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), Nickel (Ni) | [1] |

| Hydrogen Pressure | 20 - 400 bar | [2] |

| Temperature | 100 - 300 °C | [2] |

| Solvent | Typically solvent-free or in a non-polar solvent like hexane | [1] |

| Reaction Time | Varies based on catalyst, temperature, and pressure | [1] |

| Typical Yield | >95% conversion to the saturated ester | [1][2] |

Experimental Protocol: Catalytic Hydrogenation of a Long-Chain Wax Ester

The following protocol is a general procedure for the catalytic hydrogenation of a long-chain unsaturated wax ester, adaptable for this compound.

Materials:

-

This compound

-

Hydrogen gas (high purity)

-

Palladium on carbon (5% Pd/C) catalyst

-

Ethanol or Hexane (solvent)

-

High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, and pressure gauge

-

Filtration apparatus (e.g., Celite bed)

Procedure:

-

In the high-pressure reactor, dissolve a known amount of this compound in a suitable solvent (e.g., ethanol or hexane).

-

Carefully add the 5% Pd/C catalyst to the solution. The catalyst loading is typically 1-5% by weight of the ester.

-

Seal the reactor and purge it several times with nitrogen gas to remove any air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 bar).

-

Begin stirring and heat the reactor to the desired temperature (e.g., 80 °C).

-

Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen consumption ceases.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the hydrogenated product, behenyl stearate.

-

Characterize the product using techniques such as NMR, IR spectroscopy, and melting point analysis to confirm the saturation of the double bond.

II. Oxidation: Cleavage and Functionalization of the Double Bond

The double bond in this compound is susceptible to oxidation by various oxidizing agents. The outcome of the reaction depends on the strength of the oxidant and the reaction conditions. Mild oxidation can lead to the formation of epoxides or diols, while strong oxidation results in the cleavage of the double bond, yielding shorter-chain carboxylic acids and aldehydes.

Quantitative Data on Oxidation of Unsaturated Esters

The kinetics of the oxidation of unsaturated esters can be complex and are highly dependent on the specific oxidant and reaction conditions. The following table provides representative data for the oxidation of unsaturated fatty acid esters.

| Parameter | Value/Condition | Reference |

| Oxidizing Agent | Potassium permanganate (KMnO₄), Ozone (O₃), Peroxy acids | [3][4] |

| Reaction Temperature | 0 - 100 °C | [3][5] |

| Solvent | Water, Acetone, Dichloromethane | [3][5] |

| Kinetics | Typically first order with respect to both the ester and the oxidant | [3][6] |

| Products | Diols, Aldehydes, Carboxylic acids (depending on conditions) | [3] |

Experimental Protocol: Oxidation of this compound with Potassium Permanganate (Cold, Dilute)

This protocol describes the mild oxidation of the double bond in this compound to form a diol using cold, dilute potassium permanganate.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

t-Butanol

-

Ice bath

-

Sodium bisulfite (NaHSO₃) solution (10%)

-

Dichloromethane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in t-butanol in a flask.

-

Cool the flask in an ice bath to approximately 0-5 °C.

-

In a separate beaker, prepare a cold, dilute solution of potassium permanganate in water, also cooled in an ice bath. Add a small amount of sodium hydroxide to the permanganate solution to make it slightly alkaline.

-

Slowly add the cold permanganate solution to the stirred this compound solution. Maintain the temperature below 5 °C. The purple color of the permanganate will disappear as it reacts.

-

Continue stirring for 1-2 hours after the addition is complete.

-

To quench the reaction, add a 10% sodium bisulfite solution until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to obtain the diol product.

-

Characterize the product using techniques like IR spectroscopy (to observe the appearance of a broad O-H stretch) and NMR spectroscopy.

III. Halogenation: Addition of Halogens to the Double Bond

The double bond of this compound readily undergoes halogenation, the addition of halogens such as bromine (Br₂) or chlorine (Cl₂), across the double bond. This reaction is often used as a qualitative test for unsaturation (the bromine water test) and can be used to synthesize dihalogenated derivatives of this compound. The reaction proceeds via an electrophilic addition mechanism.

Quantitative Data on Halogenation of Unsaturated Esters

Specific kinetic data for the halogenation of this compound is scarce. The table below provides general information based on the halogenation of similar unsaturated esters.

| Parameter | Value/Condition | Reference |

| Halogenating Agent | Bromine (Br₂), Chlorine (Cl₂), N-Bromosuccinimide (NBS) for allylic bromination | [7][8] |

| Solvent | Dichloromethane, Carbon tetrachloride (use with caution), Acetic acid | [7] |

| Temperature | Typically room temperature or below | [7] |

| Kinetics | The reaction is generally fast | [7] |

| Product | Vicinal dihalide | [7] |

Experimental Protocol: Bromination of this compound

The following protocol describes the addition of bromine across the double bond of this compound.

Materials:

-

This compound

-

Bromine (Br₂)

-

Dichloromethane

-

Sodium thiosulfate solution (10%)

Procedure:

-

Dissolve this compound in dichloromethane in a flask.

-

In a dropping funnel, prepare a solution of bromine in dichloromethane.

-

Slowly add the bromine solution to the stirred this compound solution at room temperature. The red-brown color of the bromine will disappear as it reacts.

-

Continue the addition until a faint persistent red-brown color is observed, indicating that all the double bonds have reacted.

-

If excess bromine was added, quench the reaction by adding a few drops of 10% sodium thiosulfate solution until the color disappears.

-

Wash the reaction mixture with water and then with brine in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the dibrominated this compound.

-

Characterize the product by NMR and mass spectrometry.

IV. Epoxidation: Formation of an Oxirane Ring

Epoxidation is the reaction of the double bond in this compound with a peroxy acid to form an epoxide (or oxirane), a three-membered ring containing an oxygen atom. Epoxidized this compound can serve as a valuable intermediate for further chemical modifications due to the reactivity of the epoxide ring.

Quantitative Data on Epoxidation of Unsaturated Esters

The following table summarizes typical conditions and outcomes for the epoxidation of long-chain unsaturated esters.

| Parameter | Value/Condition | Reference |